1,8-Naphthyridine

Übersicht

Beschreibung

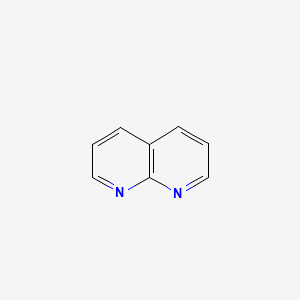

1,8-Naphthyridine is an organic compound with the formula C₈H₆N₂. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen atoms in separate rings . This compound has garnered significant interest due to its diverse biological activities and photochemical properties . Derivatives of this compound, such as enoxacin, nalidixic acid, and trovafloxacin, exhibit antibacterial properties related to the fluoroquinolones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Naphthyridine can be synthesized through various methods, including multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One notable method involves the use of 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners, performing the Friedländer reaction with high yield using water as the reaction solvent .

Industrial Production Methods

Industrial production of this compound often employs the Friedländer reaction due to its simplicity and higher yields . traditional methods use hazardous and expensive acid or base catalysts, which are not reusable, making it challenging for industrialization . Recent advancements have focused on developing greener and more sustainable methods, such as using ionic liquid-catalyzed reactions .

Analyse Chemischer Reaktionen

Chemical Reactions of 1,8-Naphthyridine

The synthesis of this compound can be achieved through several chemical reactions, each utilizing different starting materials and conditions. The most prominent methods include the Friedlander reaction, Skraup synthesis, and various condensation reactions. Below is a detailed analysis of these reactions.

Friedlander Reaction

The Friedlander reaction is one of the most widely used methods for synthesizing this compound derivatives. This reaction typically involves the condensation of an amino compound with an active methylene carbonyl compound.

Mechanism

-

An amino compound (e.g., 2-amino-3-pyridinecarboxaldehyde) reacts with an active methylene carbonyl (e.g., acetophenone).

-

The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the naphthyridine structure.

Experimental Data

Recent studies have reported successful syntheses using ionic liquids as catalysts in this reaction:

| Entry | Substrate A | Substrate B | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 90 |

| 2 | 2-Aminonicotinaldehyde | Acrolein | [Bmmim][Im] | >95 |

These results indicate that using ionic liquids not only enhances yield but also supports greener chemistry by minimizing hazardous waste .

Mechanism

-

Aniline reacts with a ketone or aldehyde under acidic conditions.

-

The reaction leads to the formation of naphthyridine through cyclization and dehydration steps.

Biological Activities

This compound derivatives have shown promising biological activities:

Wissenschaftliche Forschungsanwendungen

Biological Activities

- Antimicrobial and Antiviral Properties

-

Anticancer Activity

- Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, specific compounds have displayed IC50 values lower than standard chemotherapeutic agents against various cancer cell lines, including breast and colon cancers . The mechanism often involves DNA intercalation, leading to inhibition of DNA replication and transcription .

- Neurological Disorders

- Anti-inflammatory and Analgesic Effects

- Additional Pharmacological Activities

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has evolved significantly, with various methods being reported:

- Green Chemistry Approaches : Recent advancements include the synthesis of these compounds in water using choline hydroxide as a catalyst, promoting environmentally friendly practices .

- Structural Modifications : Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the naphthyridine ring can enhance biological activity and binding affinity to target receptors .

Case Study 1: Anticancer Activity

A study synthesized a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives that were evaluated for their anticancer activities against the MCF7 breast cancer cell line. Compounds exhibited IC50 values significantly lower than that of the reference drug staurosporine, demonstrating promising anticancer potential .

Case Study 2: Neurological Applications

Research into this compound derivatives for treating Parkinson's disease highlighted their role as A2A receptor antagonists. In silico studies indicated strong binding affinities for these receptors, suggesting potential therapeutic benefits in neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 1,8-naphthyridine derivatives, such as nalidixic acid, involves binding strongly but reversibly to DNA, interfering with RNA synthesis and, consequently, protein synthesis . This action inhibits bacterial DNA gyrase, leading to the antibacterial effects observed in these compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Enoxacin

- Nalidixic acid

- Trovafloxacin

Uniqueness

1,8-Naphthyridine is unique due to its structural configuration, which allows it to serve as a binucleating ligand in coordination chemistry . Its derivatives exhibit a broad spectrum of biological activities, making it a versatile scaffold in medicinal chemistry .

Biologische Aktivität

1,8-Naphthyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of the biological properties of this compound derivatives, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Antiviral Activity : Potential against viral infections.

- Anticancer Activity : Inhibition of tumor growth and proliferation.

- Anti-inflammatory Activity : Reduction of inflammation markers.

- Analgesic Activity : Pain relief properties.

These compounds have also shown promise in treating neurological disorders such as Alzheimer's disease and multiple sclerosis, as well as other conditions like depression and osteoporosis .

The mechanisms through which this compound exerts its biological effects are varied and complex:

- Antibacterial Mechanism : Some derivatives inhibit bacterial topoisomerases, essential enzymes for DNA replication. For instance, studies have shown that certain this compound derivatives can enhance the activity of fluoroquinolone antibiotics against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli by lowering the minimum inhibitory concentrations (MICs) significantly .

- Anticancer Mechanism : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways including modulation of protein kinase activity .

1. Enhancement of Antibiotic Activity

A study published in December 2021 evaluated the antibiotic-modulating activity of this compound derivatives against multi-resistant bacterial strains. The study found that the presence of these derivatives significantly reduced the MICs of antibiotics like norfloxacin and lomefloxacin when tested against resistant strains, indicating a synergistic effect that enhances antibacterial efficacy .

2. Anticancer Evaluation

Research conducted on various substituted this compound analogs demonstrated their potential as anticancer agents. In vitro studies revealed that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAYUMRQUHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180052 | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-60-4 | |

| Record name | 1,8-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,8-naphthyridine?

A1: this compound has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound derivatives?

A: Researchers frequently employ Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy to characterize this compound derivatives. [, , , ] These techniques provide valuable information about the functional groups and structural features present in the molecule.

Q3: How do substituents on the this compound ring affect its biological activity?

A: Modifications to the this compound scaffold significantly impact its biological activity. For instance, introducing methyl groups to the ring enhances the binding affinity of 2-amino-1,8-naphthyridine derivatives to cytosine opposite an AP site in DNA duplexes. [] Additionally, the presence of halogen substituents in this compound-3-carboxamide derivatives contributes to potent anticancer activity. []

Q4: Can you elaborate on the impact of specific substituents on the beta-blocking activity of this compound derivatives?

A: Research on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine revealed that bulky substituents at position 7, such as 4-chlorophenoxy or 4-tert-butylphenoxy groups, significantly reduce beta(1) and beta(2) adrenergic receptor activities while having a minimal effect on beta(3) affinity. This suggests a potential strategy for achieving selectivity towards the beta(3) receptor. []

Q5: How does the presence of an alkyl amino group affect the binding of 1,8-naphthyridines to DNA duplexes?

A: Studies on N-(3-aminopropyl)-5,6,7-trimethyl-1,8-naphthyridine-2-amine (APATMND) demonstrate that incorporating a positively charged alkyl amino side-chain alters the DNA binding preference. Compared to its parent compound, 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), APATMND exhibits a stronger affinity for thymine and a reduced affinity for cytosine opposite an AP site. []

Q6: What are some common synthetic routes to 1,8-naphthyridines?

A: One common approach involves the Friedländer condensation reaction, where 2-aminonicotinaldehyde or its derivatives react with various ketones or aldehydes. [, , ] Another method utilizes the reaction of 2-, 3-, or 4-halo-1,8-naphthyridines with potassium amide in liquid ammonia. [] Additionally, Suzuki-Miyaura cross-coupling reactions offer a versatile route to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. []

Q7: How can this compound derivatives be functionalized for specific applications?

A: Functionalization strategies often involve introducing reactive groups at specific positions on the this compound ring. For instance, 2-methyl-1,8-naphthyridine can be further functionalized by reacting it with methyllithium, leading to the formation of 2,7-dimethyl-1,8-naphthyridine. []

Q8: Can you provide an example of a regioselective synthetic approach for 1,8-naphthyridines?

A: Research has shown that using cyclic secondary amines, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), as catalysts in Friedländer annulations enables the highly regioselective synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. []

Q9: How can DMSO be used in the synthesis of this compound derivatives?

A: DMSO serves as a methylation reagent in a transition metal-free α-methylation reaction of 1,8-naphthyridines. This method offers a practical and environmentally friendly approach to synthesize 2-methyl-1,8-naphthyridines with high chemoselectivity. []

Q10: What are some potential applications of this compound derivatives in medicinal chemistry?

A: 1,8-Naphthyridines have demonstrated potential as anticonvulsant, [, ] anticancer, [] and antimicrobial agents. [, , , ] Their diverse biological activities make them promising candidates for further exploration in drug discovery.

Q11: Have any this compound derivatives been investigated as potential antitumor agents?

A: Yes, 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have emerged as promising antitumor agents. Notably, the (S,S)-isomer (AG-7352) of the trans-3-methoxy-4-methylaminopyrrolidinyl derivative exhibits potent cytotoxic activity against human tumor cell lines, surpassing that of etoposide. []

Q12: Can this compound derivatives be used as ligands in metal complexes?

A: Yes, this compound derivatives can function as ligands in transition metal complexes. For example, dinuclear ruthenium(II) complexes containing 2-phenyl-1,8-naphthyridine ligands have been synthesized and investigated for their catalytic activity in the hydroformylation of styrene. []

Q13: Are there any examples of this compound derivatives being incorporated into polymers?

A: Yes, research has explored incorporating anthyridine (this compound) units into polymers as model systems for pyrolyzed poly(acrylonitrile) or "black Orlon." This approach aims to understand the relationship between structure and the high thermal stability observed in black Orlon. []

Q14: How is computational chemistry used in the study of 1,8-naphthyridines?

A: Computational methods, such as density functional theory (DFT) calculations, are valuable for understanding the electronic structure, binding affinities, and reactivity of this compound derivatives. [, , ]

Q15: Have any QSAR models been developed for this compound derivatives?

A: While specific QSAR models for 1,8-naphthyridines were not detailed in the provided abstracts, researchers commonly employ computational tools like Molinspiration calculations to predict molecular properties such as membrane permeability, which can guide further optimization for improved bioavailability. []

Q16: Are there any studies on the stability of this compound derivatives under various conditions?

A16: While specific stability studies were not detailed in the provided abstracts, researchers often investigate the stability of newly synthesized this compound derivatives under various conditions, including different solvents, temperatures, and pH levels. This information is crucial for understanding their potential applications and limitations.

Q17: Have any fluorescent this compound derivatives been reported?

A: Yes, several fluorescent this compound derivatives have been reported. For instance, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, with two electron-donating aryl groups, exhibits strong fluorescence. [] Additionally, a series of this compound-BF2 complexes containing various terminal bidentate groups have shown intense luminescence and tunable spectroscopic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.